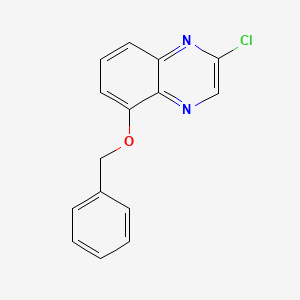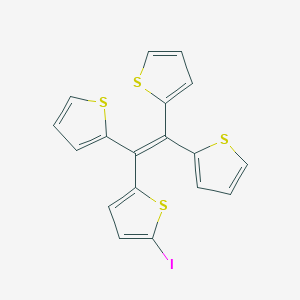
2,2',2''-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene is a complex organic compound featuring a thiophene ring system with iodine substitution. Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique electronic properties and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene typically involves the following steps:
Formation of 5-Iodothiophene: This can be achieved through iodination of thiophene using iodine and an oxidizing agent like nitric acid.
Coupling Reaction: The iodinated thiophene is then subjected to a coupling reaction with ethene derivatives under palladium-catalyzed conditions to form the desired trithiophene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and coupling reactions using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, forming a simpler thiophene derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without iodine.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: Utilized in the fabrication of conductive polymers and advanced materials for various industrial applications.
Mechanism of Action
The mechanism by which 2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine substituent enhances its binding affinity and specificity towards these targets, leading to various biological effects. The compound can modulate signaling pathways and influence cellular processes, making it a valuable tool in biomedical research.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,2’'-(2-(5-Bromothiophen-2-yl)ethene-1,1,2-triyl)trithiophene
- 2,2’,2’'-(2-(5-Chlorothiophen-2-yl)ethene-1,1,2-triyl)trithiophene
- 2,2’,2’'-(2-(5-Fluorothiophen-2-yl)ethene-1,1,2-triyl)trithiophene
Uniqueness
The presence of the iodine atom in 2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene imparts unique electronic properties and reactivity compared to its bromine, chlorine, and fluorine analogs. This makes it particularly useful in applications requiring high binding affinity and specificity.
Properties
Molecular Formula |
C18H11IS4 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-iodo-5-(1,2,2-trithiophen-2-ylethenyl)thiophene |
InChI |
InChI=1S/C18H11IS4/c19-16-8-7-15(23-16)18(14-6-3-11-22-14)17(12-4-1-9-20-12)13-5-2-10-21-13/h1-11H |
InChI Key |
AQBIJRIHJQRTPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=C(C2=CC=CS2)C3=CC=C(S3)I)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)
![3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine](/img/structure/B13028555.png)


![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)
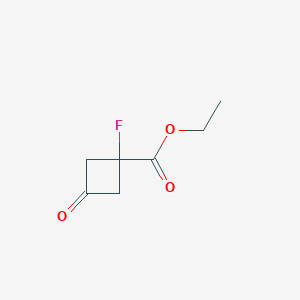


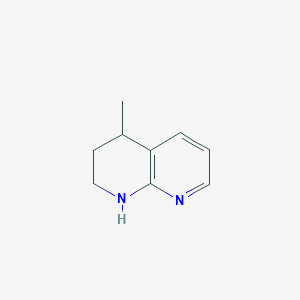
![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)
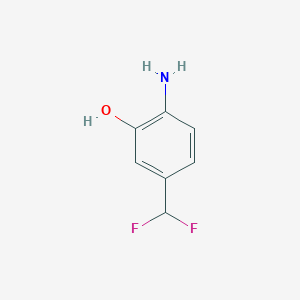
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)
